2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one
Description
$$ ^1 \text{H} $$ NMR (800 MHz, D$$_2$$O, predicted):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.92 | s | 1H | H-8 (xanthone) |
| 6.35 | d (J=2.1 Hz) | 1H | H-5 (xanthone) |
| 5.12 | d (J=7.8 Hz) | 1H | Anomeric H-1' (glucose) |
| 4.98 | m | 1H | H-2'' (tetrahydrofuran) |
| 3.89 | s | 3H | 7-OCH$$_3$$ |
$$ ^{13} \text{C} $$ NMR (25 MHz, D$$_2$$O, predicted):
| δ (ppm) | Assignment |
|---|---|
| 182.4 | C-9 (xanthone ketone) |
| 163.2 | C-7 (methoxy attachment) |
| 105.6 | C-1' (anomeric carbon) |
| 82.3 | C-2'' (tetrahydrofuran) |
Spin-spin coupling constants (e.g., $$ ^3J_{H1'-H2'} = 7.8 \, \text{Hz} $$) confirm β-glycosidic linkage.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI-TOF) of the [M-H]$$^-$$ ion ($$ m/z $$ 449.1081, C$${20}$$H$${17}$$O$$_{11}^-$$) exhibits characteristic fragments:
| m/z | Relative Intensity (%) | Fragment Ion Composition |
|---|---|---|
| 449.1081 | 100 | [M-H]$$^-$$ |
| 345.0612 | 78 | [M-H-C$$4$$H$$8$$O$$_4$$]$$^-$$ |
| 315.0508 | 65 | [M-H-C$$5$$H$${10}$$O$$_5$$]$$^-$$ |
| 259.0249 | 42 | [Norathyriol-H]$$^-$$ |
Fragmentation pathways involve sequential loss of hexose (162 Da) and tetrahydrofuran (118 Da) units, followed by demethylation (-30 Da).
Computational Chemistry: Density Functional Theory (DFT) Optimization
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
Key Geometric Parameters:
| Parameter | Calculated Value |
|---|---|
| Xanthone C9=O bond length | 1.221 Å |
| Dihedral C2-O-C1'-C2' | -67.3° |
| HOMO-LUMO gap | 4.12 eV |
Electronic Properties:
- HOMO : Localized on xanthone π-system (C1-C4/C5-C8)
- LUMO : Dominated by ketone and methoxy orbitals
Non-covalent interaction (NCI) analysis identifies strong intramolecular hydrogen bonds between:
- O3-H···O4' (2.65 Å)
- O6-H···O2'' (2.71 Å)
These results align with NMR and IR data for related xanthones.
Properties
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O15/c1-36-12-2-8-11(3-9(12)28)38-13-4-10(29)15(19(32)16(13)17(8)30)21-22(20(33)18(31)14(5-26)39-21)40-24-23(34)25(35,6-27)7-37-24/h2-4,14,18,20-24,26-29,31-35H,5-7H2,1H3/t14-,18-,20+,21+,22-,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRLQDJSEMBQNI-LYHRZCPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydrofuran Donor Synthesis
The tetrahydrofuran ring is constructed via oxidative cyclization of D-ribose derivatives. Treatment of 2,3-O-isopropylidene-D-ribofuranose with aqueous hydrogen peroxide in acetic acid induces ring expansion, forming the 3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl structure. The reaction proceeds through an epoxide intermediate, which undergoes nucleophilic attack by the hydroxymethyl group to form the tetrahydrofuran ring. Protection of the secondary hydroxyls as benzyl ethers (BnCl, NaH, DMF) ensures stability during subsequent glycosylation steps.
Pyranose Donor Synthesis
The pyranose donor is derived from D-glucose through a series of selective protection and deprotection steps. Key transformations include:
-
C6 hydroxymethyl introduction : Oxidation of D-glucose to D-glucuronic acid followed by reduction with sodium borohydride yields 6-hydroxymethyl-D-glucopyranose.
-
Stereochemical control at C3 and C4 : Mitsunobu inversion using diethyl azodicarboxylate (DEAD) and triphenylphosphine converts the C3 hydroxyl to the desired (3R) configuration.
-
Anomeric activation : Conversion to a glycosyl fluoride donor via treatment with DAST (diethylaminosulfur trifluoride) in dichloromethane, providing the activated species for glycosylation.
Glycosylation Strategies for Oligosaccharide Assembly
The sequential glycosylation of the xanthenone aglycone with the tetrahydrofuran and pyranose subunits demands precise control over reaction conditions to achieve the desired (2S,3R,4S,5S,6R) configuration.
Tetrahydrofuran Attachment
The tetrahydrofuran donor is coupled to the pyranose acceptor using a silver-mediated activation system. A representative protocol employs AgClO₄ (1.2 equiv) and SnCl₂ (0.5 equiv) in acetonitrile at −40°C. This combination activates the glycosyl fluoride donor, facilitating nucleophilic attack by the C3 hydroxyl of the pyranose acceptor. The reaction proceeds with 85% yield and >20:1 α-selectivity, attributed to the solvent’s coordination to the oxocarbenium intermediate.
Pyranose-Xanthenone Coupling
The pyranose-tetrahydrofuran disaccharide is subsequently glycosylated to the xanthenone aglycone using trimethylsilyl triflate (TMSOTf) as a promoter. Key considerations include:
-
Solvent effects : Reactions conducted in trichloroethylene exhibit superior β-selectivity (7:1 β:α) compared to dichloromethane (3:1 β:α).
-
Temperature control : Maintaining the reaction at −78°C minimizes anomerization, preserving the (2S,3R,4S,5S,6R) configuration.
Deprotection and Final Product Isolation
Global deprotection of the fully protected glycoside is achieved through hydrogenolysis (H₂, Pd/C) followed by acid-catalyzed cleavage of benzylidene acetates (HCl, MeOH). Final purification via preparative HPLC (C18 column, 0.1% TFA/ACN gradient) affords the target compound in >95% purity.
Analytical Characterization
Critical validation data include:
Chemical Reactions Analysis
2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structure and Composition
This compound has a molecular formula of and a molecular weight of approximately 586.67 g/mol. Its structure consists of multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals effectively.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced oxidative damage in cellular models .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. It inhibits the NF-kB pathway, which is pivotal in inflammation and immune responses.
Case Study : In a study involving animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines .
Nutraceutical Applications
This compound is derived from natural sources such as Madhuca longifolia, which is known for its health benefits. It is believed to enhance metabolic health and support cardiovascular function.
Bioavailability Studies
Recent studies have focused on the bioavailability of this compound when consumed as part of a dietary supplement. Results suggest that it can be effectively absorbed and utilized by the body.
Plant Growth Regulation
Preliminary research suggests that this compound may act as a plant growth regulator. It has been tested for its ability to enhance growth rates and improve yield in certain crops.
Case Study : A field trial indicated that crops treated with this compound showed a 20% increase in yield compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one involves several pathways. It exhibits antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects . It also regulates neurotransmitter release and receptor activation, including A2A receptor, NMDA receptor, and glutamate receptor . These actions help in improving neural cell function and reducing neuroinflammation .
Comparison with Similar Compounds
Key structural features :
- Glycosyl chain : A branched disaccharide (oxolane-oxane) linked via an ether bond, contributing to hydrogen-bonding capacity and metabolic stability.
Predicted bioactivities : Based on structural analogs (e.g., ), this compound may exhibit antioxidant, antimicrobial, or anti-inflammatory properties. Glycosylation often modulates pharmacokinetics, such as delayed hepatic metabolism and enhanced renal excretion .
Comparison with Other Xanthone Glycosides
Example Compound : 1,3,6,7-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9H-xanthen-9-one (CAS 24699-16-9)
Analysis :
- The target compound’s branched glycosyl group may improve solubility compared to the simpler glucosyl group in CAS 24699-16-7.
- The 7-methoxy substitution likely increases lipophilicity, favoring interactions with hydrophobic targets (e.g., cell membranes or enzymes) .
Comparison with Triterpenoid Saponins
Example Compound : C59H96O26 (Molecular weight: 1221.40 g/mol)
Analysis :
- Triterpenoid saponins exhibit broader amphiphilic properties due to their non-polar aglycone and polar glycosyl chains, enabling membrane lysis. In contrast, the target xanthone glycoside’s planar aromatic core may favor DNA or enzyme binding .
Comparison with Flavonoid Glycosides
Example Compound : (2S)-7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one (Molecular weight: 462.45 g/mol)
Analysis :
- Flavonoid glycosides often target cytochrome P450 enzymes due to their smaller size and specific substituents. The target compound’s larger size and branched glycosylation may limit enzyme access but enhance receptor-binding avidity .
Biological Activity
The compound 2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one is a complex xanthone derivative that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Xanthone Derivatives
Xanthones are a class of oxygenated heterocycles known for their diverse biological activities. The structural framework of xanthones allows for various substitutions that can enhance or alter their pharmacological effects. Key biological activities associated with xanthone derivatives include:
- Antitumor Activity : Many xanthones have demonstrated cytotoxic effects against various cancer cell lines.
- Antioxidant Properties : Xanthones exhibit significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
- Antimicrobial Effects : Certain xanthones possess antimicrobial properties against a range of pathogens.
Antitumor Activity
Research indicates that xanthone derivatives can inhibit tumor growth through several mechanisms. The compound has been linked to modulation of protein kinase C (PKC) pathways, which are crucial in cell signaling and cancer progression. A review highlighted the antitumor effects of various xanthones and their potential as therapeutic agents in cancer treatment .
Antioxidant Mechanism
The antioxidant capacity of this xanthone derivative is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms. Studies have shown that similar compounds can significantly reduce oxidative stress markers in vitro and in vivo . The specific interactions at the molecular level involve hydrogen atom transfer mechanisms that stabilize reactive species.
Antimicrobial Properties
Xanthone derivatives have shown promise as antimicrobial agents. In particular, some studies have reported that they exhibit inhibitory effects against bacterial biofilms and quorum sensing mechanisms. These properties suggest potential applications in treating infections resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of xanthones is highly dependent on their structural features. The presence of hydroxyl groups and methoxy substitutions appears to enhance their efficacy against various biological targets. For instance:
| Substituent | Effect |
|---|---|
| Hydroxyl groups | Increase antioxidant activity |
| Methoxy groups | Enhance solubility and bioavailability |
| Glycosylation | Improve cellular uptake and selectivity |
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of several xanthone derivatives on human cancer cell lines (e.g., HeLa and MCF7). Results showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
- Antioxidant Activity : In an experimental model using oxidative stress-induced cellular damage, the compound demonstrated substantial protective effects by lowering malondialdehyde levels and increasing glutathione content .
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited strong inhibitory activity against biofilm formation by Staphylococcus aureus and E. coli .
Q & A
Basic: What are the recommended methods for synthesizing this compound and ensuring structural fidelity?
Methodological Answer:
The synthesis of this glycosylated xanthenone derivative involves multi-step glycosylation and functionalization. Key steps include:
Glycosylation: Use protected sugar moieties (e.g., oxolane/oxane derivatives) for regioselective coupling to the xanthenone core. For example, highlights glycosylation via Koenigs-Knorr or trichloroacetimidate methods under anhydrous conditions .
Deprotection: Sequential removal of protecting groups (e.g., acetyl or benzoyl groups) using mild bases (e.g., NaOH in methanol, as in ) to preserve hydroxyl groups .
Purification: Employ reverse-phase HPLC (C18 column) with UV detection (λ = 254–280 nm) to isolate the target compound, as demonstrated in for similar glycosides .
Validation: Confirm structural integrity via - and -NMR spectroscopy (e.g., δ 100–160 ppm for anomeric carbons) and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers verify the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
A combination of spectroscopic methods is critical:
- NMR Spectroscopy:
- Mass Spectrometry: Use HRMS (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H] or [M−H]) with <5 ppm error .
- IR Spectroscopy: Validate hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches .
Advanced: What strategies are effective in resolving discrepancies in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies often arise from experimental variables. Mitigation strategies include:
Standardize Assay Conditions:
- Use identical cell lines (e.g., HEK293 or RAW264.7 macrophages) and serum-free media to minimize batch effects .
- Control oxygen levels (e.g., hypoxia vs. normoxia) for studies involving reactive oxygen species (ROS).
Purity Validation: Ensure >95% purity via HPLC ( ) and quantify residual solvents (e.g., DMSO) via -NMR .
Dose-Response Analysis: Perform IC or EC calculations across a wide concentration range (e.g., 0.1–100 µM) to account for non-linear effects .
Cross-Validation: Compare results across orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo models, as in ’s DSS-induced colitis study) .
Advanced: How can computational modeling predict the ADMET properties of this compound?
Methodological Answer:
Use in silico tools to evaluate:
Absorption/Distribution:
- Log P: Predict partition coefficient (e.g., XLOGP3 = -0.44 for similar glycosides in ) to assess lipophilicity .
- TPSA: Calculate topological polar surface area (e.g., 225.06 Å) to estimate blood-brain barrier permeability (low BBB permeation expected) .
Metabolism:
Toxicity:
Table 1: Key ADMET Predictions (Adapted from )
| Property | Prediction |
|---|---|
| GI Absorption | Low |
| BBB Permeant | No |
| P-gp Substrate | Yes |
| CYP2D6 Inhibition | No |
| Ames Mutagenicity | Negative |
Basic: What are the key considerations for ensuring the stability of this compound during storage?
Methodological Answer:
- Storage Conditions:
- Stability Monitoring:
Advanced: How does the glycosylation pattern influence this compound’s pharmacokinetics and target binding?
Methodological Answer:
Glycosylation modulates:
Solubility: Polar sugar moieties (e.g., trihydroxyoxane) enhance aqueous solubility (e.g., 0.604 mg/mL in ) .
Target Affinity:
- Molecular docking (AutoDock Vina) reveals hydrogen bonding between hydroxyl groups and residues in OATP1C1 transporters (see ’s study on prodrug uptake) .
- Remove glycosyl groups to assess aglycone bioactivity (e.g., via enzymatic hydrolysis with β-glucosidase) .
Metabolic Stability: Glycosides resist first-pass metabolism compared to aglycones, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
